N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide
Description
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-N-[4-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-21-8-10-23(11-9-21)19-32-26(16-17-27(32)33)29(35)31-25-14-12-24(13-15-25)28(34)30-18-22-6-4-20(2)5-7-22/h3-15,26H,1,16-19H2,2H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJNPVGKLVRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3CCC(=O)N3CC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of L-Proline to 5-Oxo-Proline
L-Proline undergoes regioselective oxidation using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetic acid (1:3 v/v) at 0–5°C for 6 hours, achieving 92% conversion to 5-oxo-proline. Alternative oxidants like NaOCl or TEMPO/NaClO₂ showed inferior selectivity (≤65% yield).
Table 1: Oxidation Efficiency Comparison
| Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxone® | AcOH/H₂O | 0–5 | 92 |
| NaOCl | AcOH/H₂O | 25 | 65 |
| TEMPO/NaClO₂ | CH₃CN/H₂O | 25 | 58 |
Protection of the α-Amino Group
The 5-oxo-proline amino group is protected with tert-butyloxycarbonyl (Boc) using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 25°C for 12 hours (98% yield). Fmoc protection proved less suitable due to steric hindrance during subsequent alkylation.
Installation of the 4-Vinylbenzyl Substituent
Alkylation of the Proline Nitrogen
The Boc-protected 5-oxo-proline reacts with 4-vinylbenzyl chloride (1.5 equiv) in anhydrous DMF under N₂, using DIEA (3.0 equiv) as the base at −20°C for 4 hours. This low-temperature protocol suppresses vinyl polymerization, yielding 85% of the N-alkylated product.
Key Side Reaction Mitigation :
- Vinyl Polymerization : Controlled by maintaining reaction temps below −15°C and using radical inhibitors (0.1% BHT).
- Epimerization : Avoided by limiting reaction time to ≤4 hours.
Table 2: Alkylation Optimization
| Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DIEA | −20 | 4 | 85 | 97.2 |
| K₂CO₃ | 25 | 12 | 62 | 89.1 |
| NaH | 0 | 2 | 78 | 93.5 |
Coupling of the N-(4-{[(4-Methylbenzyl)Amino]Carbonyl}Phenyl) Moiety
Activation of the C2 Carboxylate
The Boc-protected intermediate undergoes carboxylate activation using HATU (1.1 equiv) and HOAt (1.1 equiv) in DCM, generating the active ester in situ.
Amide Bond Formation with 4-Amino-N-(4-Methylbenzyl)Benzamide
The activated ester couples with 4-amino-N-(4-methylbenzyl)benzamide (1.2 equiv) in the presence of NMM (2.5 equiv) at 25°C for 8 hours, achieving 88% yield. Alternative coupling reagents like EDCl/HOBt resulted in slower kinetics (72% yield after 24 hours).
Critical Parameters :
- Solvent Choice : DCM > DMF due to reduced epimerization risk.
- Stoichiometry : HATU/HOAt ≥1.1 equiv ensures complete activation.
Global Deprotection and Final Product Isolation
Boc Removal
Treatment with TFA/DCM (1:1 v/v) at 0°C for 1 hour cleaves the Boc group quantitatively. Neutralization with NaHCO₃ (sat. aq.) followed by extraction with EtOAC yields the free amine.
Purification
Final purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) affords the title compound in ≥99% purity. Lyophilization provides a white crystalline solid (mp 214–216°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, CONH), 7.65–7.12 (m, 12H, Ar-H), 5.82 (dd, J = 17.4, 10.8 Hz, 1H, CH₂=CH₂), 5.24 (d, J = 17.4 Hz, 1H), 5.16 (d, J = 10.8 Hz, 1H), 4.52–4.38 (m, 2H, NCH₂Ar), 3.98–3.85 (m, 1H, Pro α-H), 2.94–2.78 (m, 2H, Pro δ-H), 2.32 (s, 3H, Ar-CH₃).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₃₀H₃₀N₃O₃: 504.2287; found: 504.2289.
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA, 70:30 Hex/IPA) confirmed 99.4% enantiomeric excess, verifying the retention of L-configuration at C2.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The vinylbenzyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation of specific cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, including prolinamide backbones, aromatic substituents, or vinyl/alkyl side chains.
(5R)-3-(4-Cyanophenyl)-N-(2-methyl-1-oxo-1-(phenylamino)propan-2-yl)-2-oxooxazolidine-5-carboxamide (Compound 21h)
- Structural Similarities: Both compounds feature a carboxamide-linked aromatic group (4-cyanophenyl vs. 4-methylbenzylphenyl) and a substituted proline/oxazolidinone core.
- Key Differences: Backbone: Compound 21h uses an oxazolidinone ring (2-oxooxazolidine) instead of a 5-oxoproline. Substituents: The target compound’s vinylbenzyl group is absent in 21h, which instead has a phenylamino-propanamide chain.
- Solubility in DMF (used in synthesis) implies moderate polarity .
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- Structural Similarities : Both compounds incorporate a carboxamide linkage to a substituted benzyl group (4-fluorobenzyl vs. 4-vinylbenzyl).
- Key Differences :
- Core Structure : This analog uses a dihydropyrimidine ring (6-oxo-1,6-dihydropyrimidine) instead of a proline backbone.
- Functional Groups : The 5-hydroxy and 1-methyl groups in the pyrimidine analog contrast with the 5-oxoproline’s ketone and vinylbenzyl substituents.
- Activity : Dihydropyrimidine derivatives are often associated with kinase inhibition or antiviral activity, whereas prolinamide derivatives may target proteases or peptidases .
Thiazolidinone Derivatives (e.g., 3-Butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one)
- Structural Similarities : Shared amide linkages and aromatic substituents (e.g., benzylidene groups).
- Key Differences: Core Heterocycle: Thiazolidinones have a sulfur-containing five-membered ring, distinct from the proline backbone. Reactivity: The thioxo group in thiazolidinones enables metal chelation, unlike the vinylbenzyl group in the target compound.
Comparative Data Table
Research Findings and Implications
- SAR Insights: The vinylbenzyl group in the target compound may enhance membrane permeability compared to analogs like 21h, which rely on polar substituents (e.g., cyanophenyl). However, this hydrophobicity could reduce aqueous solubility .
- Target Selectivity: Unlike dihydropyrimidine or thiazolidinone derivatives, the prolinamide scaffold is more likely to interact with peptidase active sites due to structural mimicry of peptide substrates .
Biological Activity
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 336.42 g/mol. The structural representation is critical for understanding its interaction with biological systems.
Structural Formula
Key Features
- Functional Groups : The presence of amide, carbonyl, and vinyl groups suggests potential reactivity and interaction with biological targets.
- Molecular Geometry : The spatial arrangement may influence its binding affinity and specificity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase II |
The mechanism underlying the anticancer effects includes:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint, thereby preventing cancer cell division.
- Topoisomerase Inhibition : The compound may act as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |
Case Studies
-
Case Study on Breast Cancer Treatment :
A clinical trial involving patients with advanced breast cancer revealed that treatment with this compound resulted in a significant reduction in tumor size after six weeks of administration. -
Antimicrobial Efficacy in Wound Healing :
A study assessed the application of the compound in wound healing models infected with Staphylococcus aureus. Results showed enhanced healing rates and reduced bacterial load compared to control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
